molecular formula C11H15BrN2O B13897060 2-[3-(Azetidin-yl)propoxy]-5-bromopyridine

2-[3-(Azetidin-yl)propoxy]-5-bromopyridine

Katalognummer: B13897060
Molekulargewicht: 271.15 g/mol
InChI-Schlüssel: YNDFVBDWNVBANC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(Azetidin-yl)propoxy]-5-bromopyridine is a chemical compound that features a pyridine ring substituted with a bromine atom and an azetidine moiety linked via a propoxy chain

Vorbereitungsmethoden

The synthesis of 2-[3-(Azetidin-yl)propoxy]-5-bromopyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine and 3-(azetidin-1-yl)propanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the alcohol group, facilitating the nucleophilic substitution reaction.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and controlling temperature and reaction time.

Analyse Chemischer Reaktionen

2-[3-(Azetidin-yl)propoxy]-5-bromopyridine can undergo various chemical reactions:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced, depending on the reagents used. For example, oxidation can be achieved using oxidizing agents like hydrogen peroxide, while reduction can be carried out using reducing agents like lithium aluminum hydride.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

    Major Products: The major products formed depend on the specific reaction. For example, substitution reactions can yield various substituted pyridines, while oxidation or reduction can modify the azetidine ring.

Wissenschaftliche Forschungsanwendungen

2-[3-(Azetidin-yl)propoxy]-5-bromopyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[3-(Azetidin-yl)propoxy]-5-bromopyridine involves its interaction with molecular targets such as enzymes or receptors. The azetidine moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The bromopyridine ring can also participate in binding interactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

2-[3-(Azetidin-yl)propoxy]-5-bromopyridine can be compared with other similar compounds, such as:

    2-(3-(Azetidin-1-yl)propoxy)-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    2-(3-(Azetidin-1-yl)propoxy)-5-fluoropyridine: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.

    2-(3-(Azetidin-1-yl)propoxy)-5-iodopyridine:

Eigenschaften

Molekularformel

C11H15BrN2O

Molekulargewicht

271.15 g/mol

IUPAC-Name

2-[3-(azetidin-1-yl)propoxy]-5-bromopyridine

InChI

InChI=1S/C11H15BrN2O/c12-10-3-4-11(13-9-10)15-8-2-7-14-5-1-6-14/h3-4,9H,1-2,5-8H2

InChI-Schlüssel

YNDFVBDWNVBANC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C1)CCCOC2=NC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.